(S)-Phenyl((R)-pyrrolidin-2-yl)methanol
Overview
Description
(S)-Phenyl(®-pyrrolidin-2-yl)methanol is a chiral alcohol compound characterized by the presence of a phenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(®-pyrrolidin-2-yl)methanol typically involves the reaction of a phenyl-substituted pyrrolidine with a suitable reducing agent. One common method is the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry. For example, the reduction of (S)-Phenyl(®-pyrrolidin-2-yl)ketone with sodium borohydride in the presence of a chiral ligand can yield (S)-Phenyl(®-pyrrolidin-2-yl)methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process typically uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenyl(®-pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: (S)-Phenyl(®-pyrrolidin-2-yl)ketone.
Reduction: (S)-Phenyl(®-pyrrolidin-2-yl)methane.
Substitution: (S)-Phenyl(®-pyrrolidin-2-yl)chloride or (S)-Phenyl(®-pyrrolidin-2-yl)bromide.
Scientific Research Applications
(S)-Phenyl(®-pyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Phenyl(®-pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-Phenyl((S)-pyrrolidin-2-yl)methanol: The enantiomer of (S)-Phenyl(®-pyrrolidin-2-yl)methanol, which may have different biological activity and properties.
Phenylpyrrolidine: A simpler analog without the hydroxyl group, used in various chemical syntheses.
Phenylpropanolamine: A structurally similar compound with different pharmacological properties.
Uniqueness
(S)-Phenyl(®-pyrrolidin-2-yl)methanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis
Properties
IUPAC Name |
(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHBZQROFTOSU-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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